molecular formula C19H17NO3 B11364980 4-(Propan-2-yl)phenyl 5-phenyl-1,2-oxazole-3-carboxylate

4-(Propan-2-yl)phenyl 5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B11364980
M. Wt: 307.3 g/mol
InChI Key: JBKGHUWRVKUANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propan-2-yl)phenyl 5-phenyl-1,2-oxazole-3-carboxylate is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 5-phenyl-1,2-oxazole-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-(Propan-2-yl)phenylboronic acid with 5-phenyl-1,2-oxazole-3-carboxylic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 5-phenyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

    Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Halogenating agents, nucleophiles, and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction may produce oxazole-3-methanol derivatives.

Scientific Research Applications

4-(Propan-2-yl)phenyl 5-phenyl-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)phenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Propan-2-yl)phenyl 5-phenyl-1,2-oxazole-3-carboxamide
  • 4-(Propan-2-yl)phenyl 5-phenyl-1,2-oxazole-3-carboxylic acid
  • 4-(Propan-2-yl)phenyl 5-phenyl-1,2-oxazole-3-methanol

Uniqueness

4-(Propan-2-yl)phenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C19H17NO3/c1-13(2)14-8-10-16(11-9-14)22-19(21)17-12-18(23-20-17)15-6-4-3-5-7-15/h3-13H,1-2H3

InChI Key

JBKGHUWRVKUANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.